[Ala92]-p16 (84-103)

CDK4/6 binding Kinase inhibition Protein-peptide interaction

Studying p16-deficient tumor suppression often requires slow genetic manipulation. [Ala92]-p16 (84-103) solves this by delivering a cell-permeable CDK4/6 inhibitor directly to culture medium for acute, temporally controlled G1 arrest. • D92A substitution enhances CDK4/6 binding vs. wild-type; IC50 ~1.5 μM • No cdk2 cross-inhibition - ideal for dissecting G1 kinase contributions • Validated positive control for CDK4/6 inhibitor HTS screening Supplied as lyophilized powder, ≥98% HPLC. Desiccate at -20°C.

Molecular Formula C93H155N31O26
Molecular Weight 2123.4 g/mol
Cat. No. B13393526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Ala92]-p16 (84-103)
Molecular FormulaC93H155N31O26
Molecular Weight2123.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C93H155N31O26/c1-43(2)33-61(118-84(143)64(36-54-23-18-17-19-24-54)113-67(127)41-106-79(138)59(28-29-68(128)129)116-81(140)58(26-21-31-103-92(97)98)114-76(135)51(14)109-74(133)50(13)110-78(137)56(94)38-69(130)131)82(141)112-52(15)77(136)124-72(53(16)125)89(148)121-63(35-45(5)6)86(145)122-71(47(9)10)88(147)123-70(46(7)8)87(146)120-62(34-44(3)4)83(142)119-65(37-55-39-101-42-107-55)85(144)115-57(25-20-30-102-91(95)96)80(139)111-48(11)73(132)105-40-66(126)108-49(12)75(134)117-60(90(149)150)27-22-32-104-93(99)100/h17-19,23-24,39,42-53,56-65,70-72,125H,20-22,25-38,40-41,94H2,1-16H3,(H,101,107)(H,105,132)(H,106,138)(H,108,126)(H,109,133)(H,110,137)(H,111,139)(H,112,141)(H,113,127)(H,114,135)(H,115,144)(H,116,140)(H,117,134)(H,118,143)(H,119,142)(H,120,146)(H,121,148)(H,122,145)(H,123,147)(H,124,136)(H,128,129)(H,130,131)(H,149,150)(H4,95,96,102)(H4,97,98,103)(H4,99,100,104)
InChIKeySRSWQMWUNOIPDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Ala92]-p16 (84-103): A CDK4/6 Inhibitor Peptide


[Ala92]-p16 (84-103) (CAS: 189064-08-2), also referred to as (Ala92)-Peptide 6, is a 20-amino-acid synthetic peptide derived from amino acids 84–103 of the human p16INK4a tumor suppressor protein. It features a site-specific substitution of aspartic acid at position 92 with alanine (D92A), which confers enhanced binding affinity for cyclin-dependent kinases 4 (CDK4) and 6 (CDK6) relative to the wild-type sequence [1]. The compound is widely employed as a cell-permeable functional probe to reconstitute p16-mediated G1/S checkpoint control in p16-deficient cellular models, particularly for studying CDK4/cyclin D1-driven pRb phosphorylation [2].

Workflow
CDK4/6 pathway inhibition studies
Probe Type
Cell-permeable peptide for acute p16 reconstitution
Endpoint Context
Supports G1/S checkpoint and pRb phosphorylation endpoint analysis

Why [Ala92]-p16 (84-103) Outperforms Alternatives


Generic p16-derived peptides lacking the D92A substitution exhibit significantly attenuated CDK4/6 inhibitory activity and reduced cell cycle blockade capacity compared to [Ala92]-p16 (84-103) [1]. The specific alanine substitution at position 92 is not a trivial modification; it directly enhances binding affinity to CDK4 and CDK6 and increases kinase inhibitory potency. In contrast, other point mutations within the same functional domain, such as the V95A/V96A double substitution, markedly diminish both kinase inhibition and cell cycle arrest capabilities [1]. Furthermore, full-length recombinant p16 protein may present solubility and delivery challenges, whereas the defined, smaller [Ala92]-p16 (84-103) peptide provides a consistent and validated tool for acutely reconstituting p16 function in cellular assays [2].

Wild-type p16 peptide (no D92A)
Lacks the D92A substitution; may exhibit lower CDK4/6 inhibitory activity and reduced G1/S arrest capacity in assay context.
V95A/V96A double mutant
Reported to exhibit lower kinase inhibition and limited cell cycle blockade, limiting pathway reconstitution.
Full-length p16 protein
Solubility and delivery challenges may limit acute functional reconstitution compared to the 20-mer peptide.

[Ala92]-p16 (84-103): Evidence vs. Analogs


Enhanced CDK4/6 Binding Affinity

The D92A substitution in [Ala92]-p16 (84-103) directly increases its binding affinity for both CDK4 and CDK6 compared to the unmodified wild-type p16 84-103 peptide [1]. This enhanced interaction is the mechanistic basis for its superior functional activity.

CDK4/6 Binding
Head-to-head
Increased binding affinity vs wild-type
Supports target engagement review
Qualitative assessment from in vitro binding assay
CDK4/6 binding Kinase inhibition Protein-peptide interaction

Superior CDK4/6 Kinase Inhibition

[Ala92]-p16 (84-103) exhibits a lower IC0.5 (or IC50) for CDK4-cyclin D1 kinase inhibition compared to both the wild-type p16 peptide and the functionally impaired V95A/V96A double mutant [1]. While the study reports a 3-fold increase in IC0.5 for the V95A/V96A mutant relative to a baseline (likely the wild-type peptide), the D92A substitution ([Ala92]-p16) enhances inhibitory activity beyond the wild-type level. Commercially, this activity is routinely reported as an IC50 of approximately 1.5 μM in vitro .

Kinase Inhibition
Head-to-head
IC50 ~1.5 μM
Supports kinase inhibition assay context
Reported higher potency vs wild-type and V95A/V96A mutant
CDK4/cyclin D1 IC50 Kinase assay

Improved G1/S Cell Cycle Arrest

In non-synchronized human HaCaT cells, [Ala92]-p16 (84-103) (referred to as the D92A substitution) demonstrates an increased capacity to block S-phase entry compared to the wild-type p16 84-103 peptide, which already shows ~90% blockade at 24 μM [1]. In contrast, the V95A/V96A double mutant exhibits a minimized cell cycle inhibitory capacity under identical conditions [1].

Cell Cycle Arrest
Head-to-head
Increased S-phase blockade capacity vs wild-type
Supports cell-cycle endpoint interpretation
HaCaT cells; 24 μM; flow cytometry
Cell cycle G1 arrest Flow cytometry

pRb-Dependent, Cdk2-Independent Action

The cell cycle inhibitory effect of [Ala92]-p16 (84-103) is strictly pRb-dependent, as demonstrated by its limited effect (11%) in pRb-negative Saos-2 cells at 24 μM [1]. Furthermore, like the full-length p16 protein, the peptide does not inhibit cyclin E-dependent cdk2 kinase activity in vitro [1]. This profile ensures that the observed effects are specifically mediated through the CDK4/6-pRb axis, avoiding confounding cdk2-mediated effects.

Pathway Selectivity
Class-level
pRb-dependent; does not inhibit cdk2
Supports CDK4/6-pRb pathway isolation
Limited effect in pRb-negative Saos-2 cells
pRb phosphorylation Cdk2 Selectivity

[Ala92]-p16 (84-103) Key Applications


p16 Function Restoration in Cancer Models

In p16-null or p16-deficient cancer cell lines (e.g., melanoma, pancreatic, or lung cancer), [Ala92]-p16 (84-103) can be applied directly to culture medium (typically at 20-50 μM) to acutely restore CDK4/6 inhibition. This approach bypasses the need for genetic manipulation and allows for precise temporal control over p16-mediated G1 arrest. The enhanced potency of [Ala92]-p16 (84-103) relative to wild-type peptides [1] ensures robust inhibition of pRb phosphorylation and S-phase entry, providing a cleaner experimental window to study p16-dependent tumor suppressor pathways.

CDK4/6 vs. Cdk2 Dependency Analysis

Because [Ala92]-p16 (84-103) specifically inhibits CDK4/6 but not cdk2 [1], it is an ideal tool for dissecting the relative contributions of these kinases to G1 progression. Researchers can compare the effects of [Ala92]-p16 (84-103) with those of a selective cdk2 inhibitor or a pan-CDK inhibitor to map the specific regulatory checkpoints governing cell cycle entry in their system of interest. This is particularly valuable in contexts where cdk2 may compensate for CDK4/6 inhibition.

CDK4/6 Inhibitor Screening Control

[Ala92]-p16 (84-103) serves as a validated peptide positive control in high-throughput screening assays designed to identify novel small-molecule CDK4/6 inhibitors. Its well-characterized IC50 of ~1.5 μM provides a reliable benchmark for comparing the potency of new chemical entities. Furthermore, its distinct mechanism of action (binding to CDK4/6 directly) contrasts with ATP-competitive inhibitors, making it useful for exploring alternative modes of kinase inhibition.

pRb-Dependent Senescence Induction

The pRb-dependent mechanism of [Ala92]-p16 (84-103) [1] makes it a precise reagent for inducing and studying cellular senescence in pRb-proficient cells. By applying the peptide, researchers can trigger a p16INK4a-mimetic cell cycle arrest and examine the downstream molecular hallmarks of senescence, such as SA-β-gal activity and the senescence-associated secretory phenotype (SASP). This application is particularly relevant for oncology and aging research.

Application
Selection Property
Validation Focus
p16 pathway reconstitution in p16-deficient cell models
D92A-enhanced CDK4/6 binding
pRb phosphorylation and G1/S arrest endpoints
CDK4/6 vs cdk2 dependency analysis
CDK4/6-selective inhibition (no cdk2 activity)
Cdk2 activity exclusion in pathway mapping
CDK4/6 inhibitor screening assay control
Reported kinase inhibition context
Kinase inhibition benchmark in screening assays
pRb-dependent senescence induction studies
pRb-dependent mechanism
Senescence marker evaluation (SA-β-gal, SASP)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Ala92]-p16 (84-103)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.